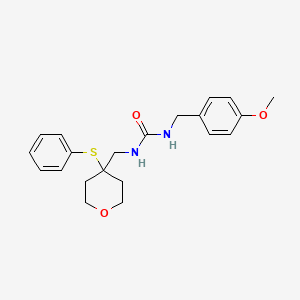

1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-25-18-9-7-17(8-10-18)15-22-20(24)23-16-21(11-13-26-14-12-21)27-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVJZQPANSFARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps:

Formation of the 4-methoxybenzyl intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile, such as an amine, under basic conditions.

Synthesis of the tetrahydro-2H-pyran intermediate: This intermediate is prepared by the reaction of a suitable aldehyde with a thiol, followed by cyclization under acidic conditions.

Coupling of intermediates: The final step involves the coupling of the 4-methoxybenzyl intermediate with the tetrahydro-2H-pyran intermediate in the presence of a coupling reagent, such as carbodiimide, to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

1-(4-methoxybenzyl)-3-(phenylmethyl)urea: Similar structure but lacks the tetrahydro-2H-pyran moiety.

1-(4-methoxybenzyl)-3-((4-(methylthio)tetrahydro-2H-pyran-4-yl)methyl)urea: Similar structure but with a methylthio group instead of a phenylthio group.

Uniqueness

1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the presence of both the phenylthio and tetrahydro-2H-pyran moieties, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(4-Methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure

The compound features a urea moiety, which is known for its role in various biological activities. The presence of a methoxybenzyl group and a tetrahydro-pyran derivative contributes to its pharmacological properties.

Antiproliferative Effects

Research has demonstrated that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related urea derivatives can effectively inhibit the growth of A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity .

Table 1: Antiproliferative Activity of Urea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Target Compound (7u) | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

These findings suggest that the urea structure plays a crucial role in mediating these effects, potentially through interactions with specific molecular targets involved in cell proliferation.

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer cell growth. Molecular docking studies indicate that the urea moiety can form hydrogen bonds with amino acid residues in target proteins such as BRAF kinase, which is implicated in various cancers . This interaction may disrupt normal signaling pathways, leading to reduced cell proliferation.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the urea and pyridine rings significantly influence biological activity. For example, substituents at specific positions on the aromatic rings can enhance or diminish potency against cancer cell lines. The presence of electron-donating groups like methoxy enhances activity, while electron-withdrawing groups may reduce it .

Case Studies

Several studies have focused on the synthesis and evaluation of urea derivatives:

- Synthesis and Evaluation : A study synthesized a series of diaryl ureas and evaluated their antiproliferative activities against several cancer cell lines using MTT assays. The results indicated that most compounds exhibited significant growth inhibition, with some showing comparable efficacy to established chemotherapeutics like Sorafenib .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to BRAF kinase. The docking scores correlate well with experimental data, supporting the hypothesis that these compounds act through targeted inhibition of key oncogenic pathways .

Q & A

Q. What are the recommended synthetic routes for 1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the tetrahydro-2H-pyran-4-yl intermediate via cyclization of diols or ketones with thiophenol derivatives under acidic conditions .

- Step 2 : Functionalization of the urea core by reacting 4-methoxybenzyl isocyanate with the pyran intermediate. Use catalysts like triethylamine or DMAP to enhance coupling efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress via TLC and confirm final structure with H/C NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy : Key signals include the urea NH protons (δ 6.8–7.2 ppm, broad), methoxybenzyl aromatic protons (δ 6.7–7.3 ppm), and pyran ring protons (δ 3.5–4.5 ppm). C NMR confirms carbonyl (C=O) at ~155–160 ppm .

- Mass Spectrometry : HRMS (ESI+) should match the molecular formula (e.g., [M+H] for CHNOS requires m/z 385.1584). Fragmentation patterns help identify substituents like the phenylthio group .

- Cross-Validation : Compare data with structurally similar urea derivatives (e.g., fluorobenzyl analogs) to resolve ambiguities .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinases). The urea group’s hydrogen-bonding capacity may enhance binding to catalytic sites .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with control compounds to identify selectivity .

- In Silico Docking : Use AutoDock Vina to predict interactions with targets like COX-2 or β-amyloid, guided by the methoxybenzyl group’s lipophilicity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in urea formation .

- Temperature Control : Maintain 0–5°C during isocyanate coupling to prevent dimerization .

- Catalyst Screening : Test Pd/C or Au nanoparticles for selective thioether formation in the pyran intermediate .

- Troubleshooting : Use LC-MS to identify by-products (e.g., over-alkylated derivatives) and adjust stoichiometry of reagents .

Q. How to resolve structural ambiguities in the tetrahydro-2H-pyran ring?

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine-substituted analogs) to determine ring conformation and substituent orientation .

- Dynamic NMR : Analyze H NMR at variable temperatures (e.g., −40°C to 25°C) to detect ring puckering or chair-flip dynamics .

- DFT Calculations : Compare computed H chemical shifts (Gaussian 09) with experimental data to validate stereochemistry .

Q. What strategies are effective for identifying its biological targets?

- Chemical Proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to map binding partners in cell lysates .

- CRISPR Screening : Perform genome-wide knockout screens in HeLa cells to identify genes whose loss confers resistance to the compound .

- SPR Analysis : Immobilize the compound on a sensor chip to measure real-time binding kinetics with purified proteins (e.g., kinases) .

Q. How to address contradictions in reported biological activity data?

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., consistent ATP concentrations in kinase assays) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing phenylthio with methylsulfonyl) to isolate contributions of specific substituents .

- Solubility Adjustments : Use DMSO concentration controls (<0.1% v/v) to avoid artifactual inhibition in cellular assays .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

- Formulation : Prepare PEGylated nanoparticles to enhance aqueous solubility of the lipophilic urea core .

- PK Parameters : Administer intravenously (2 mg/kg) to mice and collect plasma samples for LC-MS/MS analysis. Calculate , , and AUC .

- Tissue Distribution : Use radiolabeled C-compound and autoradiography to assess brain penetration, critical for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.